molecular formula C12H15FN4S B2910187 5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine CAS No. 449746-19-4

5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine

Cat. No. B2910187
M. Wt: 266.34
InChI Key: GNAULPYQUXGAMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For a similar compound, “3-(4-Fluorophenyl)-5-(methylthio)pyrazole”, the molecular weight is 208.26 and the melting point is between 97-99 degrees Celsius .

Future Directions

The future directions for the study of “5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine” could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more research could be conducted to better understand its synthesis, molecular structure, and mechanism of action.

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAULPYQUXGAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine

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